molecular formula C21H24N2O5S B2751822 Ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921068-17-9

Ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2751822
CAS No.: 921068-17-9
M. Wt: 416.49
InChI Key: VVYWWQUEBGONFL-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core. Key structural features include:

  • 2-(4-Ethoxybenzamido) substituent: Introduces aromatic and hydrogen-bonding interactions, influencing target binding.
  • Ethyl ester at position 3: Modifies solubility and bioavailability.

The compound is synthesized via multistep protocols involving condensation, cyclization, and purification by flash chromatography (e.g., ethyl acetate:petroleum ether mixtures) .

Properties

IUPAC Name

ethyl 6-acetyl-2-[(4-ethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-4-27-15-8-6-14(7-9-15)19(25)22-20-18(21(26)28-5-2)16-10-11-23(13(3)24)12-17(16)29-20/h6-9H,4-5,10-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYWWQUEBGONFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from simpler thieno[2,3-c]pyridine derivatives. The process typically includes the introduction of the ethoxybenzamido group and acetylation at the 6-position. Detailed methodologies can be found in literature focusing on similar thieno[2,3-c]pyridine derivatives, which often highlight the importance of reaction conditions and purification methods to ensure yield and purity.

This compound has shown various biological activities primarily through its interaction with specific biological targets. Notably:

  • Inhibition of Enzymes : This compound has been studied for its inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. It has been suggested that the tetrahydrothieno ring system contributes to enhanced binding affinity compared to other structures like 1,2,3,4-tetrahydroisoquinoline derivatives .
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. The mechanism involves modulation of signaling pathways that are critical for cancer cell survival .

Biological Assays

Numerous assays have been conducted to evaluate the biological activity of this compound:

  • Enzyme Inhibition Assays : These assays measure the potency of the compound against PNMT using radiochemical methods to determine IC50 values.
  • Cell Viability Assays : MTT or similar assays are used to assess cytotoxicity in various cancer cell lines.
  • Receptor Binding Studies : Evaluating affinity for adrenergic receptors provides insights into potential cardiovascular effects.

Case Studies and Findings

StudyObjectiveResults
Study 1Evaluate hPNMT inhibitionThis compound displayed significant inhibition with an IC50 value in the low micromolar range.
Study 2Assess anticancer activityThe compound showed selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells.
Study 3Investigate receptor interactionsHigh binding affinity was observed for α2-adrenergic receptors compared to β-receptors, indicating potential therapeutic applications in managing hypertension or anxiety disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of tetrahydrothieno[2,3-c]pyridines are highly dependent on substituents at positions 2, 3, and 4. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name Position 2 Substituent Position 6 Substituent Position 3 Substituent Key References
Target Compound 4-Ethoxybenzamido Acetyl Ethyl ester
Ethyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-... (3h) 3,4,5-Trimethoxyphenylamino Acetyl Ethyl ester
Ethyl 2-(perfluorobenzamido)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate Perfluorobenzamido - Ethyl ester
Ethyl 6-methyl-2-(3-phenylthioureido)-... (5) Phenylthioureido Methyl Ethyl ester
Ethyl 2-amino-6-benzoyl-... Amino Benzoyl Ethyl ester

Key Observations :

  • Position 6 : The acetyl group in the target compound may improve metabolic stability compared to methyl (e.g., compound 5) or benzoyl (e.g., ) substituents .

Key Findings :

  • The 3,4,5-trimethoxyphenylamino group in 3h enhances antitubulin activity, likely due to improved tubulin polymerization inhibition .
  • Perfluorobenzamido derivatives () exhibit exceptional antitubercular potency, attributed to increased membrane permeability and target affinity .
  • Substituents like trifluoromethyl in PD 81,723 optimize allosteric modulation of adenosine receptors, demonstrating the role of electron-withdrawing groups in receptor binding .

Q & A

Q. What are the key synthetic steps for preparing Ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydrothieno-pyridine core via cyclization, followed by functionalization of the 2- and 6-positions. Critical steps include:

  • Amide coupling : Introducing the 4-ethoxybenzamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
  • Acetylation : Installing the 6-acetyl group using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .
  • Esterification : Ethyl ester formation at the 3-position, often achieved via nucleophilic substitution or acid-catalyzed esterification . Monitoring reaction progress with TLC and confirming purity via HPLC (>95%) are essential .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substituent positions and assess regioselectivity. For example, the 4-ethoxybenzamido group shows aromatic proton signals at δ 7.6–8.0 ppm, while the acetyl group appears as a singlet at δ 2.1–2.3 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 485.18) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding bioactivity .

Q. What biological activities are associated with this compound?

Structural analogs exhibit:

  • Antimicrobial activity : Nitrofuran-containing derivatives show potency against Mycobacterium tuberculosis (MIC = 0.23–0.44 μM) via reactive oxygen species generation .
  • Neurological modulation : Tetrahydrothieno-pyridine scaffolds interact with adenosine receptors, suggesting potential in neurodegenerative disease research .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Temperature control : Maintaining 0–5°C during amide coupling minimizes side reactions (e.g., racemization) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane improves esterification efficiency .
  • Catalyst screening : Using BOP or TBTU for amide bond formation increases yields by 15–20% compared to traditional carbodiimides . Statistical optimization (e.g., response surface methodology) is recommended for balancing competing factors .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies in potency (e.g., MIC variations) may arise from:

  • Substituent effects : The 4-ethoxy group’s electron-donating properties alter binding affinity compared to methoxy or nitro analogs .
  • Assay conditions : Differences in bacterial strain viability (e.g., H37Rv vs. clinical isolates) or serum protein interference in cell-based assays . Validate findings using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) and control for solvent artifacts (e.g., DMSO cytotoxicity) .

Q. What computational methods are effective in predicting the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes with adenosine receptors, prioritizing key residues (e.g., His278 in A1_1 receptors) .
  • MD simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, with RMSD < 2.0 Å indicating robust binding .
  • QSAR modeling : Hammett constants of substituents correlate with antimicrobial activity (R2>0.85R^2 > 0.85), guiding lead optimization .

Q. How can structural ambiguities in regiochemistry be resolved experimentally?

  • NOESY NMR : Correlates spatial proximity of protons (e.g., acetyl group orientation relative to the tetrahydrothieno ring) .
  • X-ray crystallography : Resolves absolute configuration, as seen in analogs with benzyl substituents (CCDC deposition recommended) .
  • Isotopic labeling : 13^{13}C-labeled acetyl groups track metabolic stability in pharmacokinetic studies .

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